Enhanced Copolymerization Reactivity: Diisooctyl Fumarate vs. Diethyl Fumarate
In copolymerization with diallyl phthalate (DAP), the longer alkyl chain of di-n-octyl fumarate (a close analog to diisooctyl fumarate) results in a lower reactivity ratio (r2) compared to diethyl fumarate, indicating a greater tendency for alternating copolymerization and a different incorporation rate into the polymer backbone [1].
| Evidence Dimension | Monomer Reactivity Ratio (r2) in Copolymerization with Diallyl Phthalate (M1) |
|---|---|
| Target Compound Data | Di-n-octyl fumarate (DOF): r1(DAP)=0.02, r2(DOF)=0.96 |
| Comparator Or Baseline | Diethyl fumarate (DEF): r1(DAP)=0.01, r2(DEF)=1.25 |
| Quantified Difference | The r2 value for DEF is 1.25, while for DOF it is 0.96, demonstrating a 30% lower relative reactivity for the longer-chain ester, which favors a more alternating copolymer structure [1]. |
| Conditions | Copolymerization with diallyl phthalate (DAP) in benzene at 60°C, initiated with 2,2′-azobisisobutyronitrile (AIBN) [1]. |
Why This Matters
The lower reactivity ratio of the octyl ester leads to a more alternating copolymer structure, which can enhance the internal plasticization effect and improve the homogeneity of the final material, a key differentiator for formulators seeking specific mechanical properties.
- [1] Matsumoto, A., Kamigaki, H., & Oiwa, M. (1982). Studies of the polymerization of diallyl compounds. XXXVII. Copolymerizations of diallyl phthalate with dialkyl fumarates. Journal of Polymer Science: Polymer Chemistry Edition, 20(9), 2611-2620. View Source
